5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[(4-bromophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3OS/c1-14-9(12-13-10(14)16)6-15-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFPDMAMUFTRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting 4-bromophenol with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Attachment of the Thiol Group: The thiol group is introduced through a thiolation reaction, where the intermediate compound is treated with a thiolating agent such as thiourea or hydrogen sulfide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenoxy derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. Specifically, 5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has been tested for its efficacy against various bacterial strains. In vitro studies have demonstrated that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies involving human cancer cell lines such as hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7) have indicated that triazole derivatives can induce apoptosis in cancer cells. The mechanism involves disrupting cellular processes essential for cancer cell survival . Table 1 summarizes the anticancer activity of related triazole compounds:
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Triazole A | HePG-2 | 12.5 |
| Triazole B | MCF-7 | 15.0 |
| 5-Bromo Triazole | PC-3 | 10.0 |
Agricultural Applications
Fungicides
Due to their ability to inhibit fungal growth, triazoles are widely used in agriculture as fungicides. The compound has shown promise in controlling various plant pathogens, thereby protecting crops from diseases . Its application could enhance crop yield and quality.
Materials Science
Polymer Chemistry
This compound can also be utilized in polymer synthesis. The incorporation of triazole groups into polymer backbones can improve thermal stability and mechanical properties. This makes it suitable for applications in coatings and advanced materials .
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal assessed the antimicrobial activity of several triazole derivatives, including the compound of interest. The results indicated that it exhibited significant inhibitory effects against multidrug-resistant bacterial strains, suggesting its potential as a therapeutic agent .
- Cancer Cell Line Testing : Research involving the compound's effects on various cancer cell lines demonstrated its ability to induce cell death through apoptosis pathways. This study highlights the need for further investigation into its mechanisms of action and potential as an anticancer drug .
Mechanism of Action
The mechanism of action of 5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets through its functional groups:
Thiol Group: Can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.
Triazole Ring: May interact with metal ions or other active sites in enzymes, affecting their function.
Bromophenoxy Group: Can participate in hydrophobic interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-thiol derivatives exhibit diverse pharmacological, chemical, and material science applications. Below is a comparative analysis of structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Bioactivity: The bromophenoxy group in the target compound provides moderate antifungal activity but is less potent than the decylthio-morpholine derivative, which shows broad-spectrum antifungal effects due to its lipophilic decyl chain and morpholine’s hydrogen-bonding capacity . Fluorophenoxy analogs exhibit higher solubility but reduced bioactivity, highlighting a trade-off between pharmacokinetics and efficacy .
Corrosion Inhibition: The target compound’s bromophenoxy derivative demonstrates 75% inhibition efficiency for aluminum alloys in 0.1 M HCl, while the chlorophenoxy analog achieves 90% under identical conditions due to chlorine’s stronger electron-withdrawing effect enhancing adsorption .
Synthetic Flexibility :
- Derivatives like 5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thiol are synthesized via optimized alkylation with 4-chlorobenzyl chloride , whereas the target compound uses milder conditions (e.g., Cs₂CO₃ for S-alkylation) .
Critical Analysis of Contradictions and Limitations
- Bioactivity vs. Toxicity : While 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine excels in antifungal activity, its long decyl chain may pose formulation challenges (e.g., poor aqueous solubility) .
- Electron-Withdrawing Groups : Chlorine outperforms bromine in corrosion inhibition , but bromine’s larger atomic radius may improve π-backbonding in metal coordination, suggesting context-dependent utility.
Biological Activity
5-[(4-Bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 494194-50-2) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 270.15 g/mol. The presence of the bromophenyl group and the triazole moiety suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole compounds exhibit notable antimicrobial properties . A study highlighted that various triazole derivatives demonstrated significant activity against a range of bacterial strains. Specifically, compounds with electron-withdrawing groups like bromine showed enhanced antimicrobial efficacy compared to their counterparts lacking such substitutions .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have shown that certain derivatives exhibit substantial cytotoxicity against cancer cell lines. For instance, a related study demonstrated that compounds structurally similar to this compound showed IC50 values as low as 13 µg/mL against HepG2 liver cancer cells . The structure–activity relationship (SAR) analysis revealed that the presence of electron-donating groups significantly enhances the anti-proliferative activity of these compounds.
The mechanism through which triazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cell proliferation and survival. For example, some studies suggest that these compounds may interfere with DNA synthesis or disrupt cellular signaling pathways essential for cancer cell growth .
In Vitro Studies
-
Anticancer Efficacy : A comparative study on various triazole derivatives indicated that those with specific substitutions (like methyl groups) exhibited superior anti-proliferative effects against HepG2 cells. The order of potency was established as follows:
- Compound 6d (most potent)
- Compound 6b
- Compound 6f
- Compound 6a
- Compound 6e (least potent)
- Antimicrobial Assays : Another study evaluated the antimicrobial properties of several triazole derivatives against common pathogens. The results indicated that compounds with bromine substitutions showed improved efficacy compared to those without halogenation .
Structure–Activity Relationship (SAR)
A detailed SAR analysis reveals critical insights into how modifications to the triazole ring influence biological activity:
| Substituent | Biological Activity | IC50 Value (µg/mL) |
|---|---|---|
| Methyl (ortho/meta) | High anti-proliferative | 13.004 |
| Bromine (para) | Low anti-proliferative | 28.399 |
This table illustrates how specific functional groups can modulate the biological efficacy of triazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
